2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a complex organic compound that belongs to the imidazopyridine family. This compound is characterized by its unique heterocyclic structure, which consists of an imidazole ring fused to a pyridine moiety. The presence of a carboxylic acid group at the 7-position enhances its biological activity and solubility, making it a subject of interest in medicinal chemistry and biological research.
The compound can be classified under heterocyclic compounds, specifically within the imidazopyridine category. It has been cataloged in various chemical databases, including PubChem, where it is identified by its Chemical Abstracts Service number and molecular formula, . Its structural classification allows for potential applications in drug development due to its bioactive properties.
The synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
These methods have been optimized over time to improve yield and purity of the final product .
The molecular structure of 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid features:
The compound exhibits a fused bicyclic structure with nitrogen atoms incorporated into both rings, contributing to its chemical reactivity and biological properties.
2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid primarily revolves around its interactions with biological targets:
The physical properties of 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid include:
Chemical properties include:
2-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has several applications across different fields:
Zinc triflate (Zn(OTf)₂) has emerged as a highly efficient Lewis acid catalyst for constructing the imidazo[4,5-c]pyridine core. This methodology offers significant advantages over traditional approaches that require harsh conditions (e.g., POCl₃ or polyphosphoric acid) or multi-step processes involving Schiff base isolation.
The core synthesis involves a one-pot condensation between 3,4-diaminopyridine and aldehydes under zinc triflate catalysis. For 2-methylimidazo[4,5-c]pyridine-7-carboxylic acid derivatives, acetaldehyde or pyruvaldehyde serves as the methyl-substituted carbon source. The reaction proceeds via initial imine formation at the C4-amino group, followed by nucleophilic attack by the C3-amino group and subsequent dehydrogenative aromatization. This method efficiently delivers the 2-methyl substituted scaffold in a single step, avoiding the need for pre-functionalized building blocks [1] [5].
Solvent selection critically impacts reaction efficiency and yield. Systematic screening reveals methanol as the optimal solvent (53% yield at reflux), significantly outperforming ethanol (21%), THF (traces), DMF (19%), or water (incomplete reaction). The protic nature of methanol facilitates proton transfer during cyclization, while its moderate boiling point aligns with the reaction temperature requirements. Catalyst loading studies show 30 mol% Zn(OTf)₂ as ideal; higher loadings (40–50 mol%) provide diminishing returns due to catalyst aggregation or side reactions.
Table 1: Solvent Optimization for Zinc Triflate-Catalyzed Imidazo[4,5-c]pyridine Synthesis
Solvent | Temp (°C) | Time (h) | Zn(OTf)₂ (mol%) | Yield (%) |
---|---|---|---|---|
Methanol | 67 | 12 | 30 | 53 |
Ethanol | 80 | 12 | 20 | 21 |
THF | 68 | 15 | 20 | Traces |
DMF | 100 | 15 | 20 | 19 |
Water | 100 | 20 | 20 | Incomplete |
The mechanism involves Zn²⁺ activation of the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the C4-amino group of 3,4-diaminopyridine. The resulting carbinolamine dehydrates to form an imine intermediate. Zinc then coordinates the pyridine nitrogen, increasing the electrophilicity of the adjacent imine carbon. This enables intramolecular cyclization via attack by the C3-amino group. Finally, air oxidation aromatizes the dihydroimidazopyridine intermediate to the heteroaromatic system. The triflate anion’s low nucleophilicity prevents catalyst poisoning, allowing efficient turnover [1] [3].
While zinc triflate catalysis excels for core formation, late-stage modification at the C7-position enables targeted derivatization of the carboxylic acid functionality.
A versatile route involves synthesizing ethyl 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate followed by hydrolysis. The ester precursor is accessible via:
C7 halogenation enables palladium-catalyzed cross-coupling for structural diversification:
Table 2: Key Derivatives Accessible via Cross-Coupling of 6-Iodo-2-methylimidazo[4,5-c]pyridine-7-carboxylic Acid
Coupling Type | Reagents/Conditions | Product Examples | Application Relevance |
---|---|---|---|
Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 6-Phenyl, 4-pyridyl | Kinase inhibitor cores |
Sonogashira | RC≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl) | Fluorescent probes |
Buchwald-Hartwig | R₂NH, Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene | 6-(Piperazin-1-yl) | CNS-targeting agents |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1